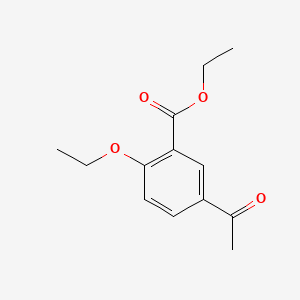

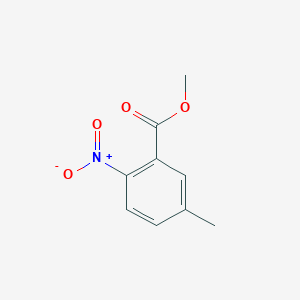

乙酰-2-乙氧基苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid from ethyl 2-pentenoate and ethyl acetoacetate is described as a five-step process with an overall yield of 41% . Similarly, the synthesis of 5-substituted-2-ethoxy-1,3,4-oxadiazoles through a one-pot sequential N-acylation/dehydrative cyclization is another example of the synthetic strategies employed for such compounds . These methods could potentially be adapted for the synthesis of Ethyl 5-acetyl-2-ethoxybenzoate.

Molecular Structure Analysis

The molecular structure of compounds closely related to Ethyl 5-acetyl-2-ethoxybenzoate has been determined using various techniques. For example, the structure of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate was confirmed by X-ray crystal structure determination . This suggests that similar analytical methods could be used to elucidate the structure of Ethyl 5-acetyl-2-ethoxybenzoate.

Chemical Reactions Analysis

The chemical reactions involving ethyl benzoate derivatives can be quite diverse. The paper discussing the kinetics of hydrolysis of (1'-ethoxy)ethyl 2-acetoxybenzoate, a derivative of aspirin, indicates that such compounds can undergo hydrolysis via a classical SN1-type mechanism . This information could be relevant when considering the reactivity of Ethyl 5-acetyl-2-ethoxybenzoate in various chemical environments.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Ethyl 5-acetyl-2-ethoxybenzoate are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the solubility, melting points, and stability of the compounds can be inferred from their structural analogs. The synthesis and characterization of novel compounds, such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, provide information on the NMR, IR, and mass spectroscopy data that could be expected for Ethyl 5-acetyl-2-ethoxybenzoate .

科学研究应用

合成与化学性质

复杂化合物的合成:乙酰-2-乙氧基苯甲酸乙酯参与各种复杂化合物的合成。例如,它用于合成 8,8'-亚甲基-双-4-氧代-二氢色烯并[4,3-c]吡唑,展示了其在创造新型化学结构中的效用 (Reddy & Nagaraj, 2008)。

抗寄生虫活性:乙酰-2-乙氧基苯甲酸乙酯的衍生物,如 4-氨基-2-乙氧基苯甲酸,已在抗寄生虫应用中显示出潜力,特别是在抗球虫药物的开发中 (Rogers et al., 1964)。

晶体和分子结构:该化合物在具有某些有机金属化合物的分子结构的形成中发挥作用,表明其在理解和操纵分子几何形状中的相关性 (James et al., 1998)。

药用应用

- 药物前体:乙酰-2-乙氧基苯甲酸乙酯用于制备和表征药物颗粒,如 3,5-二(乙酰氨基)-2,4,6-三碘苯甲酸乙酯,表明其在制药工业中的重要性 (Bosch et al., 2004)。

催化与反应机理

- 催化反应:该化合物参与催化反应,如各种苯并呋喃衍生物的合成,突出了其在促进化学转化中的作用 (Elrahman et al., 1998)。

环境与安全研究

- 生物标志物研究:乙酰-2-乙氧基苯甲酸乙酯的衍生物,如水杨酸 2-乙基己酯,被研究为人类暴露的生物标志物,表明其在环境健康和安全研究中的相关性 (Bury et al., 2019)。

安全和危害

The safety data sheet for Ethyl 5-acetyl-2-ethoxybenzoate suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is advised .

属性

IUPAC Name |

ethyl 5-acetyl-2-ethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-16-12-7-6-10(9(3)14)8-11(12)13(15)17-5-2/h6-8H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLALZDDWWTPFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407814 |

Source

|

| Record name | ethyl 5-acetyl-2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-acetyl-2-ethoxybenzoate | |

CAS RN |

216143-90-7 |

Source

|

| Record name | ethyl 5-acetyl-2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)

![1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B1335802.png)

![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)

![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)